2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide
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Overview
Description
2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide is a complex organic compound with a unique structure that includes pyridine, oxazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxazole intermediates, followed by their coupling through sulfanyl and acetamide linkages. Common reagents used in these reactions include trifluoromethylating agents, cyanating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The pyridine and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[6-[4-(allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Uniqueness
Its trifluoromethyl and cyano groups contribute to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2S/c1-10-8-28-17(24-10)26-15(27)9-29-16-12(7-22)13(18(19,20)21)6-14(25-16)11-2-4-23-5-3-11/h2-6,8H,9H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRHEJHBPWLHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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